molecular formula C8H9NO2S B066181 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) CAS No. 187269-96-1

4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI)

Cat. No.: B066181
CAS No.: 187269-96-1
M. Wt: 183.23 g/mol
InChI Key: HWVLDRVQZYZSLN-UHFFFAOYSA-N
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Description

4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) typically involves the reaction of 2-methylthiazole-4-carboxylic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Allyl 2-methylthiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer or anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active thiazole moiety, which then exerts its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole-4-carboxylic acid: The parent compound without the allyl group.

    Allyl thiazole-4-carboxylate: Similar structure but without the methyl group.

    2-Methylthiazole-4-methanol: The reduced form of 4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI).

Uniqueness

4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) is unique due to the presence of both the allyl and ester functional groups, which provide versatility in chemical reactions and potential biological activities. The combination of these groups with the thiazole ring enhances its reactivity and broadens its range of applications compared to similar compounds.

Properties

CAS No.

187269-96-1

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

prop-2-enyl 2-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-3-4-11-8(10)7-5-12-6(2)9-7/h3,5H,1,4H2,2H3

InChI Key

HWVLDRVQZYZSLN-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C(=O)OCC=C

Canonical SMILES

CC1=NC(=CS1)C(=O)OCC=C

Synonyms

4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI)

Origin of Product

United States

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